N-(3-bromophenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide
Overview
Description
“N-(3-bromophenyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide” is a complex organic compound. It contains several functional groups including an acetamide group (-CONH2), a bromophenyl group (a benzene ring with a bromine atom), an isopropylamino group ((CH3)2CHNH2), and a sulfonyl group (-SO2-). These functional groups suggest that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine atom, which is a heavy atom, could potentially influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the other reactants present. The bromophenyl group might undergo electrophilic aromatic substitution reactions, and the acetamide group could participate in nucleophilic acyl substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might increase the compound’s density and boiling point compared to similar compounds without a bromine atom .Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “N-(3-bromophenyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide” would require appropriate safety precautions. The specific safety and hazard information would depend on various factors including the compound’s reactivity, toxicity, and potential for causing harm to the environment .
Future Directions
Properties
IUPAC Name |
N-(3-bromophenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O4S/c1-12(2)20-25(22,23)16-8-6-15(7-9-16)24-11-17(21)19-14-5-3-4-13(18)10-14/h3-10,12,20H,11H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWNPZJPYLIETO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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